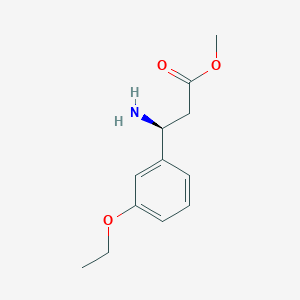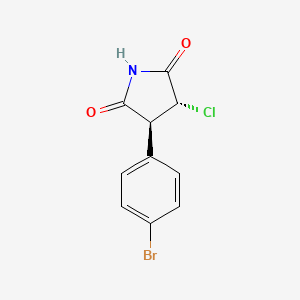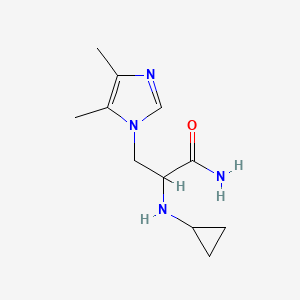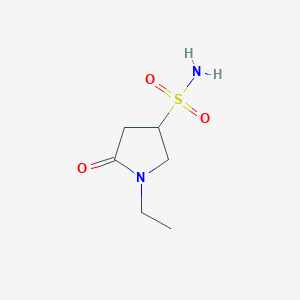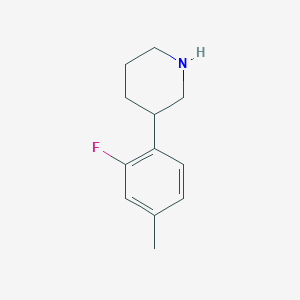
3-(2-Fluoro-4-methylphenyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluoro-4-methylphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, and its derivatives are widely used in medicinal chemistry due to their diverse biological activities. The presence of a fluorine atom and a methyl group on the phenyl ring enhances the compound’s chemical properties, making it a valuable intermediate in pharmaceutical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-methylphenyl)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-fluoro-4-methylbenzaldehyde and piperidine.
Condensation Reaction: The aldehyde group of 2-fluoro-4-methylbenzaldehyde reacts with piperidine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluoro-4-methylphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the piperidine ring or the phenyl substituents.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the fluorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
3-(2-Fluoro-4-methylphenyl)piperidine has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Medicine: It is a key intermediate in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Fluoro-4-methylphenyl)piperidine involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The fluorine atom enhances the compound’s binding affinity and selectivity, while the piperidine ring provides structural stability. The compound may modulate biological pathways by inhibiting or activating specific targets, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-Fluoro-4-chlorophenyl)piperidine
- 3-(2-Fluoro-4-methoxyphenyl)piperidine
- 3-(2-Fluoro-4-nitrophenyl)piperidine
Uniqueness
3-(2-Fluoro-4-methylphenyl)piperidine is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination enhances its chemical stability, lipophilicity, and biological activity compared to other similar compounds. The specific substitution pattern also influences its reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H16FN |
|---|---|
Peso molecular |
193.26 g/mol |
Nombre IUPAC |
3-(2-fluoro-4-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16FN/c1-9-4-5-11(12(13)7-9)10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3 |
Clave InChI |
WZKGLDZYAAOQHG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2CCCNC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


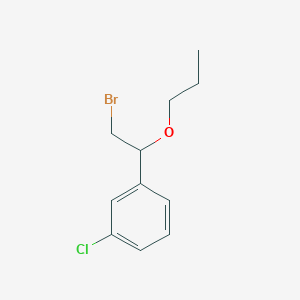
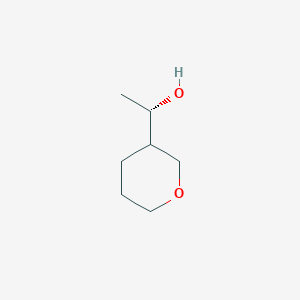
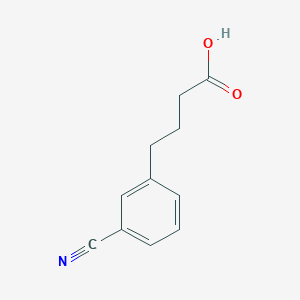
![4-(1-{[(Tert-butoxy)carbonyl]amino}-2,2,2-trifluoroethyl)benzoic acid](/img/structure/B13619726.png)

![1-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutanecarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13619741.png)

